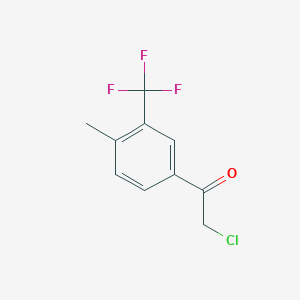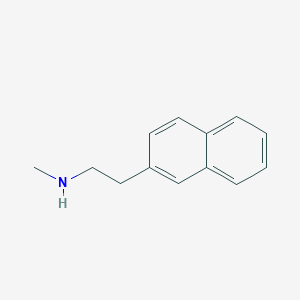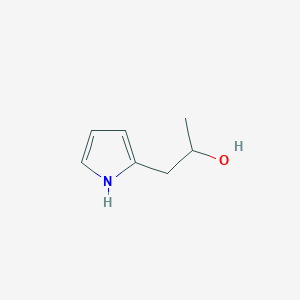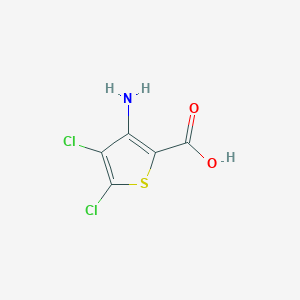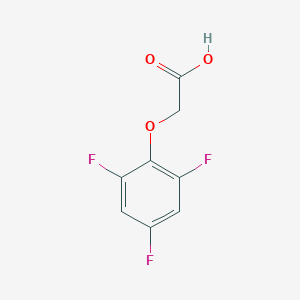
2-(2,4,6-Trifluorophenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-Trifluorophenoxy)acetic acid is an organic compound characterized by the presence of a trifluorophenoxy group attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trifluorophenoxy)acetic acid typically involves the reaction of 2,4,6-trifluorophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the carbon atom of the chloroacetic acid, displacing the chlorine atom and forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,6-Trifluorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluorophenoxy group can undergo substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
2-(2,4,6-Trifluorophenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4,6-Trifluorophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluorophenoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The acetic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,3,4-Trifluorophenoxy)acetic acid
- Trifluoroacetic acid
- Indole-3-acetic acid
Uniqueness
2-(2,4,6-Trifluorophenoxy)acetic acid is unique due to the specific arrangement of fluorine atoms on the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to other trifluorophenoxyacetic acids, the 2,4,6-substitution pattern provides distinct steric and electronic properties that can affect its interactions with other molecules.
Propiedades
Fórmula molecular |
C8H5F3O3 |
|---|---|
Peso molecular |
206.12 g/mol |
Nombre IUPAC |
2-(2,4,6-trifluorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5F3O3/c9-4-1-5(10)8(6(11)2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) |
Clave InChI |
GJEMNZPCVVDOSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)OCC(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



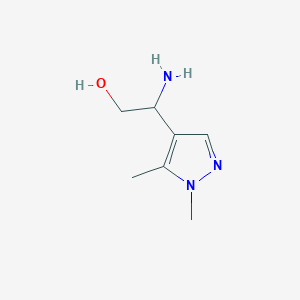
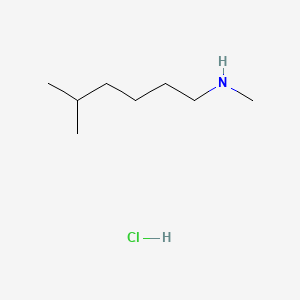
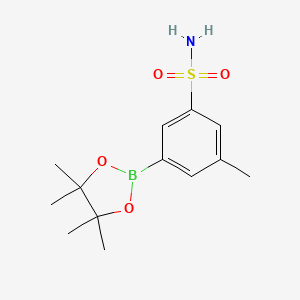
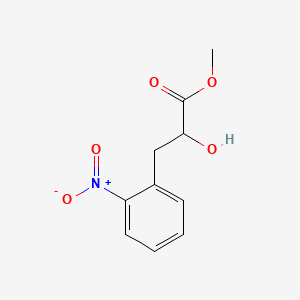
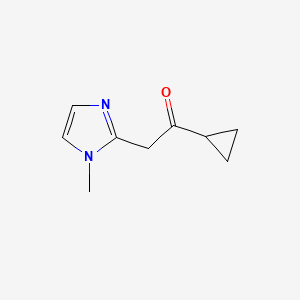
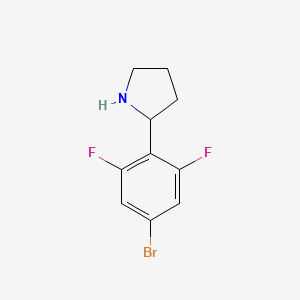

![3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline](/img/structure/B13591309.png)
